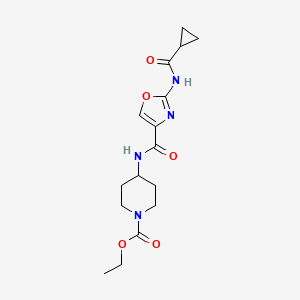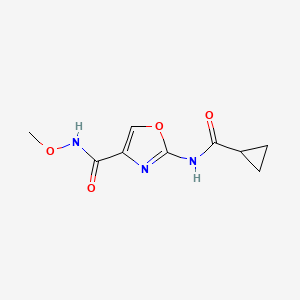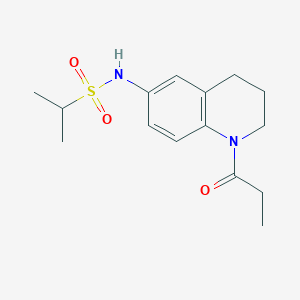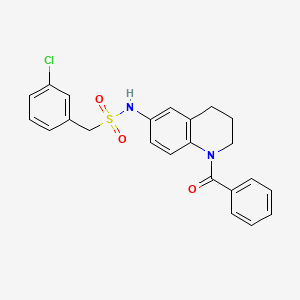![molecular formula C15H19ClN2O4 B6495790 N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide CAS No. 1351619-63-0](/img/structure/B6495790.png)
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide, also known as OXM, is an organic compound with a wide range of applications in scientific research. OXM is a compound that has a unique structure and properties, allowing it to be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various compounds, such as polymers and drugs. It has also been used in the synthesis of amino acids and peptides. This compound has also been used in the synthesis of polymers for use in drug delivery systems and in the synthesis of polymers for use in tissue engineering. In addition, this compound has been used in the synthesis of polymers for use in drug delivery systems and in the synthesis of polymers for use in tissue engineering.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is not well understood. It is believed that this compound acts as an electron-transfer catalyst, allowing for the transfer of electrons between molecules. This allows for the formation of new chemical bonds, which can be used for a variety of purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound has the ability to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. Additionally, this compound has been shown to have anti-fungal and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, this compound has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not well understood, making it difficult to predict the effects of this compound on a given system. Additionally, the biochemical and physiological effects of this compound have not been extensively studied, making it difficult to determine the potential risks associated with its use.
Zukünftige Richtungen
There are a number of potential future directions related to N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide. First, further research is needed to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug delivery systems and tissue engineering. Finally, further research is needed to explore the potential toxicity of this compound and to determine the potential risks associated with its use.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide can be synthesized by a number of different methods. One method is the reaction of 5-chloro-2-methylphenol with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. This reaction results in the formation of this compound. Another method is the reaction of 5-chloro-2-methylphenol with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. This reaction results in the formation of this compound.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-10-2-3-11(16)8-12(10)18-14(20)13(19)17-9-15(21)4-6-22-7-5-15/h2-3,8,21H,4-7,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVJBMKDTXKJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-oxo-4H-chromene-2-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6495732.png)

![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)
![N-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,3-oxazol-2-yl)cyclopropanecarboxamide](/img/structure/B6495745.png)


![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)


![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)

